molecular formula C18H14ClNO B5773681 1-(4-chlorophenyl)-2-(2-naphthylamino)ethanone

1-(4-chlorophenyl)-2-(2-naphthylamino)ethanone

Cat. No.: B5773681
M. Wt: 295.8 g/mol
InChI Key: SERVUIGZDMAQCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorophenyl)-2-(2-naphthylamino)ethanone, also known as CNQX, is a synthetic compound that belongs to the class of glutamate receptor antagonists. It is widely used in scientific research to study the role of glutamate receptors in the central nervous system. In

Mechanism of Action

1-(4-chlorophenyl)-2-(2-naphthylamino)ethanone acts as a competitive antagonist of the AMPA receptor subtype of glutamate receptors. It binds to the receptor site and prevents glutamate from binding, thereby blocking the activity of the receptor. This leads to a decrease in the excitatory neurotransmission mediated by the AMPA receptors.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to decrease the excitability of neurons and reduce the release of glutamate. It has also been shown to have neuroprotective effects and to reduce the damage caused by ischemia and other pathological conditions. In addition, this compound has been shown to improve learning and memory in animal models.

Advantages and Limitations for Lab Experiments

1-(4-chlorophenyl)-2-(2-naphthylamino)ethanone has several advantages for lab experiments. It is a selective antagonist of the AMPA receptor subtype of glutamate receptors, which allows researchers to study the role of these receptors specifically. It is also relatively stable and can be used in various experimental conditions. However, this compound also has some limitations. It can have off-target effects on other receptors, which can lead to unwanted effects. In addition, its potency and specificity can vary depending on the experimental conditions, which can affect the interpretation of the results.

Future Directions

There are several future directions for the use of 1-(4-chlorophenyl)-2-(2-naphthylamino)ethanone in scientific research. One area of research is the role of AMPA receptors in various neurological and psychiatric disorders such as Alzheimer's disease, Parkinson's disease, and depression. Another area of research is the development of more selective and potent AMPA receptor antagonists that can be used in clinical settings. Finally, the use of this compound in combination with other drugs or therapies could lead to new treatments for various neurological and psychiatric disorders.
Conclusion:
In conclusion, this compound, or this compound, is a synthetic compound that is widely used in scientific research to study the role of glutamate receptors in the central nervous system. It is a selective antagonist of the AMPA receptor subtype of glutamate receptors and has several advantages and limitations for lab experiments. Its biochemical and physiological effects have been extensively studied, and there are several future directions for its use in scientific research.

Synthesis Methods

1-(4-chlorophenyl)-2-(2-naphthylamino)ethanone can be synthesized by the reaction of 4-chlorobenzoyl chloride with 2-naphthylamine in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain pure this compound.

Scientific Research Applications

1-(4-chlorophenyl)-2-(2-naphthylamino)ethanone is widely used in scientific research to study the role of glutamate receptors in the central nervous system. Glutamate is the primary excitatory neurotransmitter in the brain, and its receptors are involved in various physiological processes such as learning, memory, and synaptic plasticity. This compound is a selective antagonist of the AMPA receptor subtype of glutamate receptors and is used to block the activity of these receptors in the brain. This allows researchers to study the role of AMPA receptors in various physiological and pathological conditions.

Properties

IUPAC Name

1-(4-chlorophenyl)-2-(naphthalen-2-ylamino)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO/c19-16-8-5-14(6-9-16)18(21)12-20-17-10-7-13-3-1-2-4-15(13)11-17/h1-11,20H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SERVUIGZDMAQCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NCC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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